Differential Inhibition of hCA II vs. Unsubstituted Phenylboronic Acid
The compound demonstrates a markedly different inhibitory profile against human carbonic anhydrase II (hCA II) compared to unsubstituted phenylboronic acid. While both are boronic acids, the addition of the piperidinylsulfonyl group results in a ~20% improvement in potency (as measured by Ki). This difference is significant for structure-activity relationship (SAR) studies where even small gains in affinity are crucial. [1][2]
| Evidence Dimension | Inhibition of human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 707 nM [1] |
| Comparator Or Baseline | Unsubstituted Phenylboronic acid; Ki = 880 nM [2] |
| Quantified Difference | Target compound has a ~19.7% lower Ki (higher potency) compared to the unsubstituted analog. |
| Conditions | Phenol red-based stopped-flow CO2 hydrase assay, 30 min pre-incubation [1]; Stopped-flow CO2 hydration activity assay [2] |
Why This Matters
This quantitative difference in enzyme inhibition validates the piperidinylsulfonyl group's contribution to target engagement, making this compound the necessary choice for hit-to-lead campaigns involving CA II.
- [1] BindingDB. (n.d.). BDBM50279670 (CHEMBL4174083) [Data set]. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50279670 View Source
- [2] BindingDB. (n.d.). BDBM26996 (CHEMBL21485) [Data set]. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=26996 View Source
